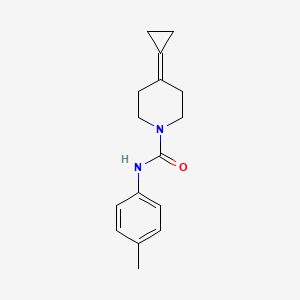![molecular formula C16H19ClN2O3 B2380358 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide CAS No. 2034226-50-9](/img/structure/B2380358.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C16H19ClN2O3 and its molecular weight is 322.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Scientific studies have focused on the synthesis and extensive analytical characterization of novel compounds, showcasing the chemical versatility and potential applications of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide derivatives. For instance, McLaughlin et al. (2016) highlighted the identification and synthesis of a compound obtained from a UK-based Internet vendor, emphasizing the importance of correct labeling and identification of research chemicals. The compound was part of a study aiming to differentiate between isomers and to identify a route-specific chlorine-containing by-product, underscoring the compound's relevance in synthetic chemistry research and the potential for bioisosteric replacement in pharmaceuticals (McLaughlin et al., 2016).
Pharmacological Evaluation
Another facet of research involves exploring the pharmacological activities of these compounds, with particular emphasis on understanding their mechanism of action and potential therapeutic applications. For example, studies on compounds related to the benzoxazepine core structure have demonstrated significant inhibitory activity against therapeutically relevant enzymes and receptors, suggesting potential utility in designing inhibitors for specific targets such as carbonic anhydrases (Sapegin et al., 2018).
Antimicrobial and Anticancer Activity
Research has also extended to the evaluation of antimicrobial and anticancer properties of novel derivatives. Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids and evaluated their antibacterial properties against various strains of bacterial microorganisms. This study revealed that some compounds exhibited significant activity against Gram-negative bacteria, indicating the potential for developing new antibacterial agents (Kuntala et al., 2015).
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c17-13-4-5-14-12(8-13)9-19(15(20)10-22-14)7-6-18-16(21)11-2-1-3-11/h4-5,8,11H,1-3,6-7,9-10H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBISEFIDNTSJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380276.png)

![4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide](/img/structure/B2380282.png)
![1-(2-Ethoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2380283.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380287.png)
![2-(3,5-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2380289.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2380291.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione](/img/structure/B2380292.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2380294.png)
![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide](/img/structure/B2380295.png)
![(Z)-8-(furan-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2380296.png)
![6-(4-Bromo-phenyl)-dibenzo[c,e]azepine-5,7-dione](/img/structure/B2380297.png)
